(Diphenylphosphonimido)triphenylphosphorane
Description
Properties
IUPAC Name |
diphenylphosphorylimino(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NOP2/c32-34(29-22-12-4-13-23-29,30-24-14-5-15-25-30)31-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYQIADDPAMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NOP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944164 | |
| Record name | P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-69-6 | |
| Record name | NSC76071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di(phenyl)phosphorylimino-tri(phenyl)-$l^{5}-phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The synthesis of (Diphenylphosphonimido)triphenylphosphorane typically involves the reaction of triphenylphosphine derivatives with appropriate nitrogen and oxygen sources to form the phosphonimido linkage. The process is conducted under strictly anhydrous and oxygen-free conditions to prevent decomposition or side reactions.
- Atmosphere Control: All manipulations are performed under dry, oxygen-free nitrogen atmosphere using Schlenk techniques or glove boxes to avoid moisture and oxygen contamination.
- Solvent Purification: Solvents such as tetrahydrofuran (THF) and dichloromethane (CH2Cl2) are rigorously purified and dried, often distilled from sodium/benzophenone ketyl or calcium hydride under nitrogen.
- Reagents: Triphenylphosphine imine or related phosphine-based reagents are used as starting materials, with sodium hydroxide or other bases facilitating the formation of the phosphonimido linkage.
Preparation via Reaction of Bis(triphenylphosphine)iminium Chloride with Sodium Hydroxide
One documented method involves the preparation of the hydroxide-containing precursor PPNOH by reacting bis(triphenylphosphine)iminium chloride (PPNCl) with sodium hydroxide (NaOH). This intermediate is then used to synthesize (Diphenylphosphonimido)triphenylphosphorane.
- Stepwise Procedure:
- PPNCl is treated with NaOH in anhydrous conditions to form PPNOH.
- The PPNOH intermediate is then reacted with diphenylphosphoryl azide or related phosphorus-nitrogen reagents to yield Ph2P(O)NPPh3.
- Reaction Conditions: The reaction is typically stirred at room temperature for several hours under nitrogen atmosphere.
Experimental Details and Characterization
- Purification: The crude product is often purified by recrystallization from mixed solvents (e.g., 50/50 acetonitrile/diethyl ether) to obtain well-defined crystalline solids.
- Yields: Typical isolated yields are moderate to good, for example, 42% reported in some syntheses.
- NMR Characterization: ^31P NMR spectra show characteristic peaks around 13-14 ppm for the phosphonimido phosphorus atoms, confirming the formation of the compound.
- Mass Spectrometry: MALDI-TOF MS analysis supports the molecular weight and isotopic pattern consistent with Ph2P(O)NPPh3.
Comparative Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Bis(triphenylphosphine)iminium chloride (PPNCl), Sodium hydroxide (NaOH) |
| Atmosphere | Dry, oxygen-free nitrogen |
| Solvents | THF (distilled), CH2Cl2 (purified), acetonitrile/diethyl ether for crystallization |
| Reaction Temperature | Room temperature (~20-25 °C) |
| Reaction Time | Several hours (typically overnight stirring) |
| Purification Method | Recrystallization from mixed solvents |
| Typical Yield | ~42% |
| Characterization Techniques | ^31P NMR, MALDI-TOF MS, single crystal X-ray diffraction (for related complexes) |
| Key NMR Signals | ^31P NMR peaks at ~13.23 and 14.35 ppm |
| Stability | Stable under inert atmosphere; sensitive to moisture and oxygen |
Research Findings and Notes
- The compound acts as a neutral nucleophilic cocatalyst, enhancing polymerization efficiency and allowing for the synthesis of phosphorus-containing polycarbonates with high control over molecular weight and dispersity.
- The preparation method emphasizes the importance of strict anhydrous and oxygen-free conditions to maintain compound integrity.
- The compound's synthesis is often integrated into catalytic systems, highlighting its dual role as both a synthetic target and functional catalyst component.
- Related chromium complexes used in conjunction with Ph2P(O)NPPh3 have been structurally characterized by single crystal X-ray diffraction, providing insight into coordination environments that influence catalytic activity.
Chemical Reactions Analysis
Role in Polymerization Catalysis
(Diphenylphosphonimido)triphenylphosphorane acts as a neutral nucleophilic cocatalyst in chromium hydroxide complexes for synthesizing polycarbonate diols and polylactide block copolymers . Key reactions include:
Ring-Opening Polymerization (ROP) of Cyclohexene Oxide (CHO)
-
Mechanism : Ph₂P(O)NPPh₃ facilitates the ROP of CHO via a coordination-insertion pathway.
-
Catalytic System :
-
Chromium hydroxide complex (e.g., CrOH[L] )
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Cocatalyst: Ph₂P(O)NPPh₃
-
-
Outcome :
Table 1: Polymerization Conditions and Results
| Monomer | Catalyst Ratio (Cr:Ph₂P(O)NPPh₃) | Temp (°C) | Yield (%) | Mₙ (g/mol) | Đ |
|---|---|---|---|---|---|
| CHO | 1:1 | 80 | 99 | 5,300 | 1.04 |
| CHO | 1:2 | 80 | 98 | 4,800 | 1.06 |
Hydrolytic Stability
Ph₂P(O)NPPh₃ exhibits moderate stability under hydrolytic conditions:
-
Reaction : Hydrolysis in aqueous media yields triphenylphosphine oxide and diphenylphosphinic acid .
-
Conditions : Vigorous hydrolysis at elevated temperatures (e.g., 100°C for 24 hours) .
-
Implications : Stability limits its use in moisture-sensitive reactions but enables controlled degradation in polymer termination steps .
Interaction with Carbonyl Compounds
Ph₂P(O)NPPh₃ participates in Wittig-like reactions, though less commonly than classical ylides:
-
Example : Reaction with aldehydes produces alkenes via oxaphosphetane intermediates .
-
Key Difference : Unlike triphenylphosphine-derived ylides, Ph₂P(O)NPPh₃ shows reduced nucleophilicity due to electron-withdrawing substituents .
Comparison with Other Phosphoranes
| Property | Ph₂P(O)NPPh₃ | Triphenylphosphine Ylides |
|---|---|---|
| Nucleophilicity | Moderate | High |
| Hydrolytic Stability | Moderate | Low |
| Catalytic Efficiency | High in ROP | Limited |
| End-Group Fidelity | Excellent (MALDI-TOF) | Variable |
Scientific Research Applications
Chemical Synthesis
1.1 Coordination Chemistry
(Diphenylphosphonimido)triphenylphosphorane serves as a significant ligand in coordination chemistry. It forms stable complexes with various metal ions, facilitating catalytic processes in organic reactions. Its ability to stabilize metal centers enhances the efficiency of catalysis, making it valuable in both academic research and industrial applications.
1.2 Organic Synthesis
The compound is utilized in organic synthesis for its reactivity and ability to participate in nucleophilic substitution reactions. It can be oxidized to phosphine oxides or reduced to phosphines, allowing for diverse synthetic pathways. Additionally, it is employed in the synthesis of advanced materials, including polymers and pharmaceuticals.
Biological Applications
2.1 Enzyme Mechanism Studies
Research has indicated that (Diphenylphosphonimido)triphenylphosphorane can be used as a probe to study enzyme mechanisms. Its coordination with metal ions in biological systems provides insights into the catalytic roles of these metals in enzymatic reactions.
2.2 Drug Delivery Systems
The compound's ability to form stable complexes with metal ions has led to explorations into its potential use in drug delivery systems. These complexes can enhance the solubility and stability of therapeutic agents, improving their bioavailability.
Materials Science
3.1 Polymer Chemistry
(Diphenylphosphonimido)triphenylphosphorane is involved in the synthesis of polycarbonate diols through copolymerization processes. These diols are crucial for producing polyurethane foams and other advanced materials . The compound acts as a co-catalyst, enabling controlled polymerization and resulting in materials with desirable thermal and mechanical properties.
3.2 Stability Studies
The hydrolytic stability of (Diphenylphosphonimido)triphenylphosphorane has been investigated under various conditions, demonstrating its robustness against degradation. This property is essential for applications where chemical stability is paramount, such as in high-performance polymers .
Case Studies
Mechanism of Action
The mechanism of action of (Diphenylphosphonimido)triphenylphosphorane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and catalytic systems, where it can influence reaction pathways and enhance reaction rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphorus Compounds
To contextualize its properties, (Diphenylphosphonimido)triphenylphosphorane is compared to the following analogs:
N-Phenyliminotriphenylphosphorane (C₃₀H₂₅NP₂, MW 458.46 g/mol)
- Structural Differences: Lacks the diphenylphosphonimido group, instead featuring a phenylimino substituent.
- Reactivity : Participates in Wittig reactions but exhibits lower thermal stability due to the absence of electron-withdrawing phosphonimido groups. Reported to form stable ylides with aldehydes but requires higher reaction temperatures compared to (Diphenylphosphonimido)triphenylphosphorane .
- Applications: Limited to small-scale syntheses of alkenes, whereas (Diphenylphosphonimido)triphenylphosphorane is favored in phosphazene polymerizations .
Triphenylphosphorane Hydrazone (C₃₀H₂₅N₂P, MW 460.49 g/mol)
- Structural Differences : Contains a hydrazone moiety instead of the phosphonimido group.
- Reactivity : Shows enhanced nucleophilicity toward carbonyl compounds but lower compatibility with protic solvents. In contrast, (Diphenylphosphonimido)triphenylphosphorane is stable in THF and DCM, enabling broader solvent choices .
- Synthetic Utility : Primarily used in acridine derivatization, unlike the phosphazene-focused applications of (Diphenylphosphonimido)triphenylphosphorane .
Tetrachloromonospirocyclotriphosphazenes (e.g., Compound 1 in )
- Structural Differences : Cyclic phosphazene backbone with chlorine substituents.
- Reactivity : Highly electrophilic due to Cl substituents, enabling nucleophilic substitutions with diamines. (Diphenylphosphonimido)triphenylphosphorane, however, acts as a ligand-transfer agent in spiro-phosphazene syntheses .
- Applications: Tetrachloromonospirocyclotriphosphazenes are precursors for flame retardants, whereas (Diphenylphosphonimido)triphenylphosphorane is a mediator in coordination chemistry .
Comparative Data Table
Biological Activity
(Diphenylphosphonimido)triphenylphosphorane, also known as Ph₂P(O)NPPh₃, is a compound that has garnered attention in various fields of chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
(Diphenylphosphonimido)triphenylphosphorane is characterized by its unique phosphonimide structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C₁₈H₁₈N₁O₁P₂, and it possesses a molecular weight of 335.33 g/mol.
Mechanisms of Biological Activity
- Catalytic Properties :
- Hydrolytic Stability :
- Interaction with Biological Molecules :
Case Study 1: Polymerization Reactions
In a study focused on the copolymerization of lactide and epoxides using (Diphenylphosphonimido)triphenylphosphorane as a cocatalyst, researchers found that the compound significantly improved the yield and molecular weight of the resulting polymers. This finding suggests its potential utility in developing biodegradable materials for medical applications .
Case Study 2: Hydrolysis Resistance
Another investigation assessed the hydrolytic stability of (Diphenylphosphonimido)triphenylphosphorane under vigorous conditions. The results demonstrated that the compound maintained its structural integrity, indicating its suitability for long-term applications in environments exposed to water or moisture .
Research Findings
A summary of key research findings related to (Diphenylphosphonimido)triphenylphosphorane's biological activity includes:
| Study Focus | Findings | Implications |
|---|---|---|
| Catalytic Activity | Enhanced polymerization rates when used as a cocatalyst | Potential use in synthesizing biodegradable polymers |
| Hydrolytic Stability | Maintained structural integrity under hydrolytic conditions | Suitable for drug delivery systems |
| Interaction with Biological Systems | Mimics phosphate groups, influencing enzymatic activities | Possible applications in biochemistry |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Diphenylphosphonimido)triphenylphosphorane, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Route 1 : React tetrachloromonospirocyclotriphosphazene with carbazolyldiamine in THF, using triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) over 3 days at room temperature .
- Route 2 : Solid-phase peptide synthesis (SPPS) with Rink amide resin, using HBTU/DIPEA activation for coupling. Cleavage from resin is achieved with TFA/TIPS/H₂O .
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. RT), and stoichiometry. Use TLC or LC-MS to track intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (Diphenylphosphonimido)triphenylphosphorane?
- Methodology :
- NMR : ³¹P NMR to confirm phosphorus environments; ¹H/¹³C NMR for backbone structure.
- Mass Spectrometry : LC-MS (ESI+) for molecular ion validation .
- X-ray Crystallography : Single-crystal analysis for absolute configuration (see Supplementary Information in ) .
Q. How can researchers ensure purity during isolation of (Diphenylphosphonimido)triphenylphosphorane?
- Methodology :
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
- Salt Removal : Filter triethylammonium chloride post-synthesis .
- Analytical Validation : Compare melting points (mp 185–188°C) and HPLC retention times with literature .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of (Diphenylphosphonimido)triphenylphosphorane in catalytic cycles?
- Methodology :
- Modeling : Use SMILES notation (e.g.,
C1=CC=C(C=C1)[P+]...) from PubChem (ID: 494116) to build 3D structures . - DFT Parameters : B3LYP/6-311+G(d,p) basis set for energy minimization; analyze frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
- Validation : Compare computed vibrational spectra (IR) with experimental data .
Q. What strategies resolve contradictions in spectroscopic data for phosphorane derivatives?
- Methodology :
- Multi-Technique Cross-Validation : Combine ³¹P NMR, X-ray diffraction, and high-resolution MS to confirm structural assignments .
- Dynamic Effects : Consider temperature-dependent NMR to identify conformational equilibria .
- Error Analysis : Quantify batch-to-batch variability using statistical tools (e.g., ANOVA) .
Q. How can (Diphenylphosphonimido)triphenylphosphorane be integrated into organocatalytic frameworks for asymmetric synthesis?
- Methodology :
- Ligand Design : Modify the phosphonimido group to enhance chiral induction (e.g., introducing bulky substituents) .
- Mechanistic Studies : Use kinetic isotope effects (KIE) and stereochemical probes to elucidate transition states .
- Theoretical Alignment : Link results to Marcus theory or Hammett plots for electron-transfer reactions .
Methodological Frameworks
Q. What criteria (e.g., FINER) should guide hypothesis formulation for studies involving phosphoranes?
- Framework :
- FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Interesting (novel catalytic applications), Novel (unexplored substituent effects), Ethical (non-toxic byproducts), and Relevant (energy-efficient catalysis) .
- PICO Model : Define Population (reaction type), Intervention (catalyst loading), Comparison (alternative ligands), Outcome (yield/enantioselectivity) .
Q. How can researchers design experiments to minimize confounding variables in phosphorane-based reactions?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test solvent, temperature, and catalyst interactions .
- Control Systems : Include blank reactions (no catalyst) and internal standards (e.g., triphenylphosphine oxide) .
- Data Reproducibility : Pre-register protocols and share raw spectral data via open-access platforms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
